N-(1-cyanocyclohexyl)-3,5-difluorobenzamide N-(1-cyanocyclohexyl)-3,5-difluorobenzamide
Brand Name: Vulcanchem
CAS No.: 1308361-40-1
VCID: VC7179966
InChI: InChI=1S/C14H14F2N2O/c15-11-6-10(7-12(16)8-11)13(19)18-14(9-17)4-2-1-3-5-14/h6-8H,1-5H2,(H,18,19)
SMILES: C1CCC(CC1)(C#N)NC(=O)C2=CC(=CC(=C2)F)F
Molecular Formula: C14H14F2N2O
Molecular Weight: 264.276

N-(1-cyanocyclohexyl)-3,5-difluorobenzamide

CAS No.: 1308361-40-1

Cat. No.: VC7179966

Molecular Formula: C14H14F2N2O

Molecular Weight: 264.276

* For research use only. Not for human or veterinary use.

N-(1-cyanocyclohexyl)-3,5-difluorobenzamide - 1308361-40-1

Specification

CAS No. 1308361-40-1
Molecular Formula C14H14F2N2O
Molecular Weight 264.276
IUPAC Name N-(1-cyanocyclohexyl)-3,5-difluorobenzamide
Standard InChI InChI=1S/C14H14F2N2O/c15-11-6-10(7-12(16)8-11)13(19)18-14(9-17)4-2-1-3-5-14/h6-8H,1-5H2,(H,18,19)
Standard InChI Key RUDWCYKTAPLBNY-UHFFFAOYSA-N
SMILES C1CCC(CC1)(C#N)NC(=O)C2=CC(=CC(=C2)F)F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N-(1-Cyanocyclohexyl)-3,5-difluorobenzamide consists of a 3,5-difluorobenzamide core linked to a 1-cyanocyclohexyl group. The fluorine atoms at the 3 and 5 positions of the benzene ring enhance lipophilicity and metabolic stability, potentially improving bioavailability compared to non-fluorinated analogs. The cyanocyclohexyl substituent introduces steric bulk, which may influence binding affinity to biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1308361-40-1
Molecular FormulaC₁₄H₁₄F₂N₂O
Molecular Weight264.276 g/mol
Structural ClassBenzamide derivative
Fluorine Substitution3,5-positions on benzene ring

Synthesis and Optimization

Synthetic Pathway

The compound is synthesized via a condensation reaction between 3,5-difluorobenzoic acid and 1-cyanocyclohexylamine. This reaction typically employs carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents such as dichloromethane or dimethylformamide (DMF).

Table 2: Representative Synthesis Conditions

ParameterOptimal Condition
SolventAnhydrous DMF
Coupling AgentN,N'-Dicyclohexylcarbodiimide
Temperature0–25°C
Reaction Time12–24 hours
Yield60–75% (reported)

Purification and Characterization

Crude product purification involves silica gel chromatography with ethyl acetate/hexane eluents. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity. The absence of comprehensive crystallographic data limits insights into its three-dimensional conformation.

CompoundTargetIC₅₀/EC₅₀
N-(1-Cyanocyclohexyl)-3,5-difluorobenzamideNot reportedNot reported
2,6-Difluorobenzamide Bacterial FtsZ12 μM
EntinostatHDAC10.3 μM

Future Research Directions

Priority Investigations

  • Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.

  • Target Identification: Screen against kinase, protease, and epigenetic enzyme libraries.

  • Toxicology: Conduct acute and subchronic toxicity studies in preclinical models.

Synthetic Chemistry Opportunities

  • Explore asymmetric synthesis routes to access enantiopure variants.

  • Modify the cyanocyclohexyl group to balance steric effects and solubility.

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